N-Nitrosodiisopropylamine
Overview
Description
N-Nitrosodiisopropylamine is an organic compound with the chemical formula C6H14N2O. It appears as a colorless to light yellow oily liquid with a pungent odor. This compound is known for its solubility in organic solvents and its instability, as it decomposes to produce nitrosamines when heated or exposed to light .
Mechanism of Action
Target of Action
N-Nitrosodiisopropylamine (NDIPA) primarily targets the cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
NDIPA interacts with its targets, the cytochrome P450 enzymes, through a series of reactions. The mutagenic and genotoxicity of NDIPA is attributed to their conversion to alkyl diazonium ions and alkyl carbonium ions through a series of reactions catalyzed by cytochrome P450s . The nitrosation reaction takes place in the presence of nitrosating agents and the reaction is facilitated by the presence of favorable chemical environmental conditions such as pH of the media .
Biochemical Pathways
The biochemical pathway of NDIPA involves the α-hydroxylation of the compound . This process increases the mutagenicity of N-nitrosamines . In the second pathway, reagents are subjected to N-nitrosative de-alkylation resulting in the formation of NDIPA .
Pharmacokinetics
It is known that the compound requires metabolic activation by cytochromes p450 enzymes for its mutagenic and carcinogenic activity
Result of Action
The result of NDIPA’s action is the induction of DNA damage and mutation . Compared with other similar compounds, the mutagenicity and DNA damage potencies of NDIPA were found to be much greater . These differences may be related to their distinct metabolic pathways and target organs .
Action Environment
The action of NDIPA can be influenced by environmental factors. For instance, the nitrosation reaction is facilitated by the presence of favorable chemical environmental conditions such as pH of the media . Moreover, the presence of nitrosating agents can also influence the action of NDIPA .
Biochemical Analysis
Biochemical Properties
N-Nitrosodiisopropylamine is known to interact with various enzymes, proteins, and other biomolecules. The mutagenic and carcinogenic activity of this compound typically requires metabolic activation by cytochromes P450 enzymes (CYPs) . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce DNA damage in 3D spheroids, a model system for evaluating genotoxicity . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to alkyl diazonium ions and alkyl carbonium ions through a series of reactions catalyzed by cytochrome P450s . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects are not currently available, it is known that nitrosamines are mutagenic in bacteria and carcinogenic in rodent models .
Metabolic Pathways
This compound is involved in metabolic pathways that require the action of cytochromes P450 enzymes . These enzymes play a crucial role in the metabolic activation of this compound, which can influence metabolic flux or metabolite levels .
Preparation Methods
N-Nitrosodiisopropylamine can be synthesized through a nitrosylation reaction, where isopropylamine reacts with nitrous acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to purify the compound and ensure its stability during storage and transportation .
Chemical Reactions Analysis
N-Nitrosodiisopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into amines or other related compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Nitrosodiisopropylamine has several scientific research applications, including:
Comparison with Similar Compounds
N-Nitrosodiisopropylamine is part of a class of compounds known as nitrosamines, which are characterized by their nitroso functional group. Similar compounds include:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodibutylamine (NDBA)
- N-Nitrosoethylisopropylamine (NEIPA)
Compared to these compounds, this compound is unique in its specific structure and the particular effects it has on biological systems. Its distinct properties make it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N,N-di(propan-2-yl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKJTGFPFLMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208844 | |
Record name | Diisopropylnitrosamine | |
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Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale yellow solid; [Toronto Research Chemicals MSDS], White to pale yellow solid. | |
Record name | N-Nitrosodiisopropylamine | |
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Record name | N-NITROSODIISOPROPYLAMINE | |
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URL | https://www.osha.gov/chemicaldata/860 | |
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Boiling Point |
194.5 °C | |
Record name | N-NITROSODIISOPROPYLAMINE | |
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Vapor Pressure |
0.26 [mmHg] | |
Record name | N-Nitrosodiisopropylamine | |
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CAS No. |
601-77-4 | |
Record name | Nitrosodiisopropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-77-4 | |
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Record name | Diisopropylnitrosamine | |
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Record name | Diisopropylnitrosamine | |
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Record name | Diisopropylnitrosamine | |
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Record name | 2-Propanamine, N-(1-methylethyl)-N-nitroso- (9CI) | |
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Record name | N-NITROSODIISOPROPYLAMINE | |
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Record name | N-NITROSODIISOPROPYLAMINE | |
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URL | https://www.osha.gov/chemicaldata/860 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
>300 °C | |
Record name | N-NITROSODIISOPROPYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/860 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological properties of N-Nitrosodiisopropylamine (NDIPA)?
A1: NDIPA is a known carcinogen. [] Studies in Sprague-Dawley rats showed that while NDIPA was less potent than N-Nitrosodiethylamine, it induced tumors of the nasal turbinates. [] This highlights the importance of stringent control and monitoring of NDIPA levels in pharmaceuticals.
Q2: Why is there a need for sensitive analytical methods to detect NDIPA in pharmaceuticals?
A2: The discovery of NDIPA and other nitrosamine impurities in commonly used medications like sartans has raised significant safety concerns. [, ] These impurities are considered probable human carcinogens and even at trace levels, they pose a potential risk to human health. [] Therefore, developing highly sensitive and reliable analytical methods for the detection and quantification of NDIPA in pharmaceutical products is crucial to ensure patient safety.
Q3: What analytical techniques are commonly employed for the detection and quantification of NDIPA in pharmaceutical products?
A3: Several analytical methods have been developed for NDIPA analysis. Some of the widely used techniques include:
- High Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method offers simplicity and accuracy for routine screening of NDIPA in pharmaceuticals like Losartan. []
- Headspace Gas Chromatography–Mass Spectrometry (HS-GC–MS): This method provides high sensitivity and selectivity for the simultaneous determination of various nitrosamines, including NDIPA, in pharmaceutical ingredients. []
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This approach offers high sensitivity, precision, and accuracy for the quantification of multiple nitrosamine impurities, including NDIPA, in pharmaceuticals like Valsartan. [, ]
- Liquid Chromatography coupled with Single Quadrupole Mass Spectrometry (LC/MS): This technique, incorporating large-volume injection and matrix precipitation, enables the detection and quantitation of trace amounts of NDIPA in pharmaceutical samples. []
Q4: What challenges are associated with the analysis of NDIPA in pharmaceutical samples, and how are they addressed?
A4: Detecting NDIPA at trace levels presents analytical challenges. To achieve the required sensitivity, techniques like large-volume injection (LVI) and matrix precipitation are often incorporated into analytical methods. [] These approaches help concentrate the analyte and minimize matrix interference, enabling more accurate and reliable quantification of NDIPA.
Q5: How does the structure of NDIPA affect its photochemical behavior?
A5: Unlike some nitrosamines, NDIPA demonstrates significant photolability. [] While it was previously considered photostable in neutral solutions, research has shown that NDIPA undergoes facile N-N bond cleavage upon light exposure. [] In the presence of oxygen, this photolysis leads to the formation of the corresponding nitramine. [] This understanding is vital for developing strategies to degrade NDIPA waste effectively.
Q6: How does the structure of NDIPA compare to other N-nitrosodialkylamines regarding its reactivity in photo-addition reactions with cyclohexene?
A6: In photo-addition reactions with cyclohexene, NDIPA, along with N-nitrosodicyclohexylamine, shows different reactivity compared to other N-nitrosodialkylamines. [] While some N-nitrosodialkylamines readily form 1:1 photo-adducts with cyclohexene under specific conditions, NDIPA and N-nitrosodicyclohexylamine do not. [] This difference in reactivity is likely due to steric hindrance caused by the bulky isopropyl and cyclohexyl groups, respectively.
Q7: What are the regulatory implications of the discovery of nitrosamine impurities in pharmaceuticals like NDIPA?
A7: The detection of nitrosamines in various pharmaceuticals, including NDIPA in sartans, has led to a significant response from regulatory authorities. [, ] Stringent surveillance, new guidance, and risk assessment strategies have been implemented to address this concern. [] This incident highlighted the need for continuous improvement in pharmaceutical quality control and risk assessment procedures.
Q8: Are there any research efforts focused on understanding the genotoxicity of NDIPA?
A8: Yes, several studies have investigated the genotoxic potential of NDIPA. Research employing both 2D and 3D HepaRG cell models is underway to evaluate the genotoxicity of eight nitrosamines, including NDIPA. [] Furthermore, studies utilizing human TK6 cells transduced with cytochrome P450s are being conducted to understand the genotoxic effects of nitrosamine impurities, including NDIPA. [] These investigations are crucial for fully comprehending the potential risks associated with NDIPA exposure.
Q9: Are there alternative compounds or strategies being explored to mitigate the risks associated with NDIPA contamination in pharmaceuticals?
A9: While the provided research papers do not explicitly discuss alternative compounds or strategies, the discovery of NDIPA in existing pharmaceuticals highlights the importance of exploring alternative synthesis routes and stringent quality control measures during drug development and manufacturing. [] Future research may focus on identifying and evaluating alternative compounds or production processes that minimize the risk of nitrosamine formation.
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